molecular formula C16H14BrN3O4 B3854598 N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No. B3854598
M. Wt: 392.20 g/mol
InChI Key: YMEFURMVONFHLQ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide, commonly known as BPEAN, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BPEAN is a hydrazide derivative that has a unique molecular structure that makes it an attractive candidate for different research studies.

Mechanism of Action

The mechanism of action of BPEAN is not fully understood, but it is believed to act by inducing apoptosis in cancer cells. BPEAN has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
BPEAN has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. BPEAN has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and ultimately cell death. BPEAN has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPEAN is its potent antitumor activity against various cancer cell lines. BPEAN is also relatively easy to synthesize, making it an attractive candidate for further research. However, one of the limitations of BPEAN is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of BPEAN. One area of research is the development of BPEAN analogs that have improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of BPEAN and its effects on different biochemical and physiological processes. Furthermore, the potential use of BPEAN as an antibacterial and antifungal agent can also be explored.

Scientific Research Applications

BPEAN has a wide range of applications in scientific research. One of the most significant applications of BPEAN is in the field of medicinal chemistry. BPEAN has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, BPEAN has also been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4/c1-11(12-6-8-13(17)9-7-12)18-19-16(21)10-24-15-5-3-2-4-14(15)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEFURMVONFHLQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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